molecular formula C15H8F2O3 B12884305 Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- CAS No. 835595-08-9

Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)-

Cat. No.: B12884305
CAS No.: 835595-08-9
M. Wt: 274.22 g/mol
InChI Key: FKRWZDXQFKTHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,6-difluorobenzofuran-2-yl)benzoic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring in this compound makes it a potential candidate for various pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-difluorobenzofuran-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5,6-difluorobenzofuran-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antibacterial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6-difluorobenzofuran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation and viral replication . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6-difluorobenzofuran-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of the benzofuran ring and benzoic acid moiety makes it a versatile compound for various applications in research and industry.

Biological Activity

Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- (CAS Number: 835595-08-9), is a compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article explores the biological activity of this specific compound through various research findings and case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are characterized by their unique chemical structure, which often contributes to their biological activities. The presence of the benzofuran moiety is linked to a variety of pharmacological effects:

  • Antitumor Activity : Many benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antibacterial Properties : These compounds have shown effectiveness against a range of bacterial pathogens.
  • Antioxidative Effects : They can scavenge free radicals, contributing to their potential in treating oxidative stress-related diseases.

The biological activity of benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- is primarily attributed to its interaction with specific molecular targets. Research indicates that benzofuran derivatives can inhibit enzymes and proteins involved in cancer cell proliferation and viral replication. For instance, studies have shown that these compounds can modulate signaling pathways associated with cancer growth and metastasis.

Table 1: Biological Activities of Benzoic Acid, 3-(5,6-difluoro-2-benzofuranyl)-

Activity TypeObserved EffectsReference
AntitumorSignificant inhibition of cancer cell lines
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntioxidativeScavenging of free radicals
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Antitumor Efficacy :
    A study evaluated the cytotoxic effects of various benzofuran derivatives on human ovarian cancer cell lines. The compound demonstrated an IC50 value of approximately 12 μM against A2780 cells, indicating potent anticancer activity. Additionally, it exhibited notable inhibition rates across multiple cancer types including leukemia and melanoma .
  • Antibacterial Activity :
    In vitro studies have shown that benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- possesses significant antibacterial properties. It was effective against both Gram-positive and Gram-negative bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Antioxidant Properties :
    Research has highlighted the antioxidative capabilities of this compound, where it effectively reduced oxidative stress markers in cellular models. This property is crucial for its application in diseases related to oxidative damage .

Properties

CAS No.

835595-08-9

Molecular Formula

C15H8F2O3

Molecular Weight

274.22 g/mol

IUPAC Name

3-(5,6-difluoro-1-benzofuran-2-yl)benzoic acid

InChI

InChI=1S/C15H8F2O3/c16-11-5-10-6-13(20-14(10)7-12(11)17)8-2-1-3-9(4-8)15(18)19/h1-7H,(H,18,19)

InChI Key

FKRWZDXQFKTHKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3O2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.